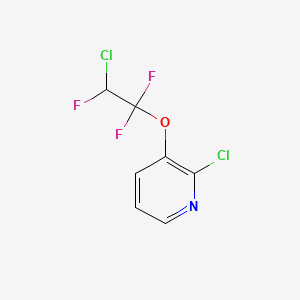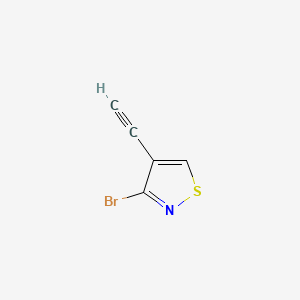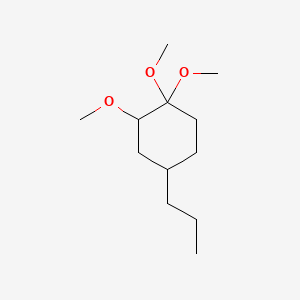![molecular formula C12H17F3N2O7 B6605717 (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid CAS No. 2287237-44-7](/img/structure/B6605717.png)
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid (2S-2FPTFA) is a synthetic, fluorinated organic compound that has been used in a variety of scientific research applications. It is a non-steroidal, non-peptide compound that is structurally similar to naturally occurring amino acids and peptides. This has led to its use as a potential therapeutic agent for a variety of diseases and conditions.
作用機序
The exact mechanism of action of (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid is not yet fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to a variety of biochemical and physiological effects. It has been shown to act as an agonist for the serotonin 5-HT1A receptor, as well as a partial agonist for the dopamine D2 receptor. Additionally, it has been shown to inhibit the enzyme monoamine oxidase A, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has been shown to produce a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as reduce levels of cholesterol, triglycerides, and glucose in the blood. Additionally, it has been shown to produce antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects.
実験室実験の利点と制限
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has several advantages for use in scientific research. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it has a wide range of potential applications, making it a useful tool for a variety of research projects. However, there are also some limitations to its use. For example, its exact mechanism of action is not yet fully understood, making it difficult to predict how it will interact with other compounds or drugs. Additionally, its effects on humans have not yet been extensively studied, making it difficult to predict its potential therapeutic effects.
将来の方向性
The potential future directions for (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential therapeutic applications, such as its use as an antidepressant or anti-obesity drug. Additionally, further research is needed to explore its potential use as an enzyme inhibitor or receptor agonist for other diseases and conditions. Finally, further research is needed to explore its potential use in drug delivery systems and other nanotechnologies.
合成法
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid is synthesized through a multi-step process involving the reaction of 2-pyrrolidinone with trifluoroacetic anhydride, followed by the addition of an amine. The resulting product is then purified using a variety of techniques such as recrystallization and chromatography. The entire synthetic process has been optimized to produce a high-purity product with a yield of up to 95%.
科学的研究の応用
(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid has been used in a variety of scientific research applications due to its structural similarity to naturally occurring peptides and amino acids. It has been used as a potential therapeutic agent for a variety of diseases and conditions, such as cardiovascular disease, diabetes, obesity, and cancer. Additionally, it has been used in research involving enzyme inhibitors, receptor agonists, and other pharmacological agents.
特性
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGMDEZYLHZTKS-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)



![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)

![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
